molecular formula C14H22ClNO3 B15232969 O-(1-Methylethyl)-L-tyrosine ethyl ester HCl

O-(1-Methylethyl)-L-tyrosine ethyl ester HCl

Cat. No.: B15232969
M. Wt: 287.78 g/mol
InChI Key: VOBXKSBJYUVHFA-ZOWNYOTGSA-N
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Description

O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride is a chemical compound that belongs to the class of amino acid esters It is derived from L-tyrosine, an essential amino acid, and is modified to include an ethyl ester group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride typically involves the esterification of L-tyrosine with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction proceeds as follows: [ \text{L-Tyrosine} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{O-(1-Methylethyl)-L-tyrosine ethyl ester} + \text{H}_2\text{O} ]

The esterification reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt: [ \text{O-(1-Methylethyl)-L-tyrosine ethyl ester} + \text{HCl} \rightarrow \text{O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride} ]

Industrial Production Methods

In an industrial setting, the production of O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic group in the tyrosine moiety can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including its use as a prodrug for L-tyrosine.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride involves its conversion to L-tyrosine in the body. The ester group is hydrolyzed by esterases, releasing L-tyrosine, which can then participate in various metabolic pathways. L-tyrosine is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine, and plays a crucial role in protein synthesis and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: The parent amino acid from which O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride is derived.

    L-Tyrosine Methyl Ester: A similar ester derivative with a methyl group instead of an ethyl group.

    L-Tyrosine Ethyl Ester: The non-hydrochloride form of the compound.

Uniqueness

O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride is unique due to its specific ester and hydrochloride modifications, which can enhance its solubility, stability, and bioavailability compared to other tyrosine derivatives. These properties make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H22ClNO3

Molecular Weight

287.78 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(4-propan-2-yloxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C14H21NO3.ClH/c1-4-17-14(16)13(15)9-11-5-7-12(8-6-11)18-10(2)3;/h5-8,10,13H,4,9,15H2,1-3H3;1H/t13-;/m0./s1

InChI Key

VOBXKSBJYUVHFA-ZOWNYOTGSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)OC(C)C)N.Cl

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC(C)C)N.Cl

Origin of Product

United States

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